Product packaging for 2-Chloro-9,10-dihydroacridine(Cat. No.:CAS No. 342891-59-2)

2-Chloro-9,10-dihydroacridine

Cat. No.: B3261375
CAS No.: 342891-59-2
M. Wt: 215.68 g/mol
InChI Key: YOQDPPKCXWBVKE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acridine (B1665455) and Dihydroacridine Chemistry

The journey into the chemistry of acridines began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. wikipedia.org The name "acridine" is derived from the Latin word acris, meaning sharp or pungent, a nod to the compound's irritating effect on skin and mucous membranes. The initial isolation method involved extraction with dilute sulfuric acid and precipitation as acridine bichromate, which was then decomposed with ammonia. wikipedia.org

Structurally, acridine (C₁₃H₉N) is a nitrogen-containing heterocycle, related to anthracene (B1667546) with a central CH group replaced by a nitrogen atom. wikipedia.org This planar, weakly basic molecule became the foundation for a burgeoning field of research. wikipedia.org Early in the 20th century, the focus shifted towards the biological potential of acridine derivatives, with Paul Ehrlich's work paving the way for their use as antimicrobial agents. rsc.org Acridine-based dyes, such as Acridine Orange, also found niche applications, though many were not lightfast enough for widespread commercial use. wikipedia.org

A significant evolution in acridine chemistry was the development of synthetic methods, moving beyond reliance on coal tar. The Bernthsen acridine synthesis, for example, involves the condensation of diphenylamine (B1679370) with carboxylic acids using zinc chloride. wikipedia.orgnih.gov Another key transformation is the reduction of the central pyridine (B92270) ring of acridine to form 9,10-dihydroacridine (B10567), also known as acridan. scispace.comijddr.in This reduction, often achieved with agents like zinc and hydrochloric acid, converts the electron-deficient acridine ring into an electron-rich, non-planar dihydroacridine scaffold, opening up new avenues for chemical functionalization and application. scispace.comresearchgate.net

Significance of the 9,10-Dihydroacridine Core Structure in Heterocyclic Research

The 9,10-dihydroacridine core is a prominent scaffold in modern heterocyclic chemistry, largely due to its distinct structural and electronic properties. Unlike the planar acridine, 9,10-dihydroacridine possesses a folded, butterfly-like conformation. researchgate.net This three-dimensional structure, combined with its electron-rich nature, makes it a valuable building block in materials science and medicinal chemistry. researchgate.netresearchgate.net

In the realm of materials science, 9,10-dihydroacridine derivatives are extensively researched for their application in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net They serve as highly effective host materials for phosphorescent emitters, as well as hole-transporting materials, contributing to the development of highly efficient blue and red PhOLEDs. researchgate.netresearchgate.net The non-planar structure helps to prevent intermolecular π-π stacking, which can be beneficial for achieving high emission quantum yields in the solid state. rsc.org

From a medicinal chemistry perspective, the dihydroacridine scaffold is a privileged structure for developing new therapeutic agents. Its derivatives have been investigated for a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. rsc.orgbohrium.com For instance, studies have shown that certain 9,10-dihydroacridine derivatives exhibit potent antibacterial activity against drug-resistant bacteria like MRSA. bohrium.com The ability to readily functionalize the dihydroacridine core allows for the synthesis of large libraries of compounds for screening and structure-activity relationship (SAR) studies. researchgate.net

Overview of Research Trajectories for Substituted Dihydroacridines, with a Focus on 2-Chloro-9,10-dihydroacridine

Research into substituted dihydroacridines follows several key trajectories, primarily aimed at synthesizing novel derivatives with tailored electronic and biological properties. A major focus is the development of efficient and selective synthetic methodologies. These include transition metal-catalyzed cross-coupling reactions to introduce aryl or other functional groups at various positions on the scaffold. researchgate.net For example, copper-catalyzed N,N-diarylation has been used to construct the 9,10-dihydroacridine structure itself. researchgate.net Furthermore, photocatalytic oxidation provides a mild, metal-free method to convert dihydroacridines to the corresponding acridones. nih.gov

The strategic placement of substituents allows for fine-tuning of the molecule's properties. Electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO energy gap, which is crucial for applications in OLEDs. rsc.org Halogenated derivatives, such as those containing chloro-substituents, are of particular interest. The chloro group can serve as a handle for further functionalization via cross-coupling reactions or nucleophilic substitution, and its electronic effects can influence the reactivity and biological interactions of the molecule. scispace.com

Within this context, This compound emerges as a fundamental building block. While not as extensively studied as more complex, highly functionalized derivatives, its importance lies in its potential as a synthetic intermediate. The presence of the chloro group at the 2-position provides a site for modification, allowing for the synthesis of more elaborate structures. Research on related chloro-substituted acridines has demonstrated that the position of the chlorine atom is critical for biological activity, such as antimalarial efficacy. scispace.com Therefore, this compound represents a key starting point for creating diverse libraries of compounds for various applications, from materials science to drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₀ClN
Molecular Weight 215.68 g/mol
SMILES Clc1ccc2Nc3ccccc3Cc2c1

Data sourced from available chemical databases. molport.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClN B3261375 2-Chloro-9,10-dihydroacridine CAS No. 342891-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-9,10-dihydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8,15H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQDPPKCXWBVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 9,10 Dihydroacridine and Its Derivatives

Classical and Contemporary Approaches to Dihydroacridine Ring System Synthesis

The dihydroacridine framework can be assembled through several key strategies, including the reduction of acridine (B1665455) precursors, multi-component reactions, palladium-catalyzed cyclizations, and metal-free photocatalytic methods.

Reductive Pathways for Acridine Precursors to Dihydroacridines

A common and straightforward method for the synthesis of 9,10-dihydroacridines is the reduction of the corresponding fully aromatic acridine precursors. The choice of reducing agent is crucial for achieving the desired selective reduction of the central pyridine (B92270) ring while leaving the outer benzene (B151609) rings intact.

One of the classical methods involves the use of zinc dust in the presence of hydrochloric acid. pharmaguideline.com This method effectively reduces the acridine to 9,10-dihydroacridine (B10567). Other reducing agents and conditions are also applicable, as summarized in the table below.

PrecursorReducing Agent/ConditionsProductReference
AcridineZinc / Hydrochloric Acid9,10-Dihydroacridine pharmaguideline.com
Substituted AcridinesSodium Borohydride (B1222165) (NaBH₄)Substituted 9,10-Dihydroacridines organic-chemistry.orgmasterorganicchemistry.com
Substituted AcridinesCatalytic Hydrogenation (e.g., Pd/C, H₂)Substituted 9,10-Dihydroacridines libretexts.orglibretexts.orgyoutube.com

Catalytic hydrogenation offers a milder alternative for this transformation, often employing catalysts such as palladium on carbon (Pd/C). libretexts.orglibretexts.orgyoutube.com Sodium borohydride has also been utilized for the reduction of certain acridine derivatives. organic-chemistry.orgmasterorganicchemistry.com

Multi-Component Reactions for Dihydroacridine Scaffold Assembly

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to construct complex molecular scaffolds in a single step from three or more starting materials. nih.govacsgcipr.org While specific MCRs for the direct synthesis of 2-chloro-9,10-dihydroacridine are not extensively reported, the principles of MCRs can be applied to assemble the core dihydroacridine ring system. For instance, a one-pot process involving the interaction of dihydroazines, aldehydes, and anilines has been shown to produce pyrido-fused tetrahydroquinolines, which are structurally related to dihydroacridines. nih.gov The development of novel MCRs remains an active area of research with the potential for the direct assembly of functionalized dihydroacridines.

Palladium-Catalyzed Cyclization and Coupling Strategies

Palladium-catalyzed reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex heterocyclic systems. uchicago.edu These strategies can be applied to the synthesis of the dihydroacridine scaffold through intramolecular cyclization or coupling reactions. For example, a palladium-catalyzed cascade reaction involving the cyclization of α,β-unsaturated N-tosylhydrazones with iodoarenes has been developed to access related heterocyclic structures like 2H-quinolines. rsc.org Furthermore, palladium-catalyzed C-H activation and subsequent intramolecular cyclization represent a modern and efficient strategy for constructing fused heterocyclic systems.

Metal-Free Photocatalytic Oxidation Methods for Dihydroacridine Synthesis

Recent advancements in photoredox catalysis have enabled the development of metal-free synthetic methods. While often employed for oxidation reactions, photocatalysis can also be utilized in C-H functionalization and cyclization reactions to build complex molecules. For instance, the photocatalytic oxidation of N-substituted 9,10-dihydroacridines can lead to the corresponding acridones. Conversely, understanding these mechanisms can aid in designing photocatalytic cyclizations to form the dihydroacridine ring.

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires careful consideration of precursor selection and the strategy for introducing the chlorine atom.

Precursor Selection and Halogenation Strategies

A primary route to this compound involves the synthesis of a chlorinated acridine or acridone (B373769) precursor, followed by reduction.

Ullmann Condensation and Cyclization: A well-established method is the Ullmann condensation to prepare an N-arylanthranilic acid intermediate. wikipedia.orgorgsyn.org Specifically, the reaction of a 4-substituted-2-chlorobenzoic acid with an appropriate aniline, or a 2-chlorobenzoic acid with a 4-chloroaniline, in the presence of a copper catalyst, yields the corresponding N-phenylanthranilic acid derivative. nih.govchemicalbook.comorganic-chemistry.org This intermediate is then cyclized under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) to form the 2-chloro-9-acridone. orgsyn.orgscribd.comjuniperpublishers.com

Reactant 1Reactant 2IntermediateProductReference
2,4-Dichlorobenzoic acidAnilineN-(4-chlorophenyl)anthranilic acid2-Chloro-9-acridone nih.gov
2-Chlorobenzoic acid4-ChloroanilineN-(4-chlorophenyl)anthranilic acid2-Chloro-9-acridone nih.gov

Reduction of 2-Chloro-9-acridone: The resulting 2-chloro-9-acridone can be reduced to the target compound, this compound. A common method for this reduction is the use of zinc dust in a suitable solvent. researchgate.net

Bernthsen Acridine Synthesis: The Bernthsen acridine synthesis offers an alternative route where a diarylamine is condensed with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride to form an acridine. pharmaguideline.comdrugfuture.comcambridge.orgwikipedia.org By selecting a appropriately chlorinated diarylamine, this method could potentially be adapted for the synthesis of 2-chloroacridine, which can then be reduced.

Direct Chlorination: Another strategy involves the direct electrophilic chlorination of 9,10-dihydroacridine. Reagents such as N-chlorosuccinimide (NCS) are commonly used for the chlorination of aromatic compounds. organic-chemistry.orgresearchgate.netisca.meed.ac.ukdntb.gov.ua The regioselectivity of this reaction would be critical in obtaining the desired 2-chloro isomer. The directing effects of the dihydroacridine ring system would influence the position of chlorination.

SubstrateChlorinating AgentPotential ProductReference
9,10-DihydroacridineN-Chlorosuccinimide (NCS)This compound (and other isomers) organic-chemistry.orgresearchgate.netisca.meed.ac.ukdntb.gov.ua

Specific Reaction Conditions and Reagent Optimization

The synthesis of the acridine core often involves the condensation of diphenylamine (B1679370) derivatives with carboxylic acids or their equivalents, followed by cyclization. For the preparation of 9-chloroacridine (B74977), a common precursor to its dihydro counterpart, diphenylamine-2-carboxylic acid can be condensed with a chlorinating agent like phosphorus oxychloride (POCl3). This reaction is typically carried out under reflux conditions. Subsequent reduction of the resulting 9-chloroacridine yields 9,10-dihydroacridine. The choice of reducing agent is critical for this transformation, with common options including catalytic hydrogenation or the use of reducing agents like zinc in hydrochloric acid.

Optimization of these synthetic steps is crucial for maximizing yield and purity. For instance, in related acridine syntheses, the catalyst, base, and solvent system can significantly impact the outcome. In the synthesis of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives via a Suzuki-Miyaura cross-coupling reaction, optimization studies revealed that 1 mol % of Pd(PPh3)4 as the catalyst, 4 equivalents of K3PO4 as the base, and toluene (B28343) as the solvent at 100 °C for 4 hours provided the highest yields. Reducing the catalyst amount from 5 mol % to 1 mol % was found to minimize the formation of homocoupling and other side products. While not directly for this compound, these findings on optimizing palladium-catalyzed reactions on the acridine core can inform the development of efficient synthetic protocols for its derivatives.

Regioselective Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold offers multiple sites for functionalization, with the nitrogen at the 10-position and the carbon at the 9-position being particularly reactive.

N-Substitution Reactions at the 10-Position

The secondary amine at the 10-position of the 9,10-dihydroacridine ring is a key site for introducing a variety of substituents through N-alkylation and N-arylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

N-Alkylation: The alkylation of the nitrogen atom can be achieved using various alkyl halides in the presence of a base. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH) and potassium carbonate (K2CO3), while solvents like dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed. Microwave irradiation has been shown to accelerate N-alkylation reactions in related heterocyclic systems, often leading to improved yields and reduced reaction times. For instance, the alkylation of purines, another class of nitrogen-containing heterocycles, has been optimized using tetrabutylammonium (B224687) hydroxide (B78521) as the base under microwave assistance, leading to regioselective N9-alkylation.

N-Arylation: The introduction of aryl groups at the 10-position is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent methods for this transformation. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds and is applicable to a wide range of aryl halides and amines. wikipedia.orgacsgcipr.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Common catalyst systems involve a palladium source like Pd2(dba)3 and a bulky, electron-rich phosphine (B1218219) ligand such as XPhos. researchgate.net The reaction is typically carried out in a nonpolar aprotic solvent like toluene or dioxane in the presence of a strong base such as sodium tert-butoxide. A comprehensive study on the palladium-catalyzed amination of bromobenzene (B47551) with various heterocyclic amines, including 9,9-dimethyl-9,10-dihydroacridine (B1200822), has been performed to establish optimal reaction conditions. researchgate.net

Ullmann Condensation: This copper-catalyzed reaction is another classical method for N-arylation. wikipedia.orgwikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern protocols utilize catalytic amounts of copper salts, often in the presence of a ligand, under milder conditions. Microwave-promoted Ullmann condensation has been shown to be an efficient method for the synthesis of N-arylated pyridines.

Reaction TypeCatalyst SystemBaseSolventTemperature
N-Alkylation-NaH, K2CO3DMF, AcetonitrileRoom Temp to Reflux
Buchwald-Hartwig AminationPd2(dba)3 / XPhosNaOtBuToluene, Dioxane80-110 °C
Ullmann CondensationCuI / LigandK2CO3, Cs2CO3DMF, DMSO100-150 °C

C-Substitution Reactions at the 9-Position and Other Ring Positions

The 9-position of the 9,10-dihydroacridine ring is activated for substitution, and various carbon-carbon bond-forming reactions can be employed to introduce alkyl and aryl groups. Additionally, electrophilic aromatic substitution can occur on the benzene rings.

The introduction of substituents at the 9-position can be achieved through various methods. One common approach involves the use of Grignard reagents, which are powerful nucleophiles that can add to the C9 position, particularly in the corresponding acridinium (B8443388) salt. The regioselectivity of such additions can be influenced by the substituents present on the acridine ring.

While direct C-H activation at the 9-position of 9,10-dihydroacridine is not extensively documented, late-stage C-H functionalization is a powerful tool in organic synthesis. For instance, the highly chemoselective oxyfunctionalization of the C-9 position of potent bryostatin (B1237437) analogues has been achieved using dimethyldioxirane. This highlights the potential for developing selective C-H activation methods for the dihydroacridine core.

Electrophilic aromatic substitution reactions, such as sulfonation, can introduce functional groups onto the aromatic rings of the acridine scaffold. Studies on the sulfonation of acridine have shown that the degree of substitution can be controlled by varying the reaction temperature and the excess of the sulfonating agent, such as oleum. mdpi.com This allows for the introduction of sulfonic acid groups, which can serve as handles for further derivatization.

Reaction TypeReagentsPosition of Substitution
Grignard AdditionRMgXC9
Electrophilic Aromatic Substitution (Sulfonation)OleumAromatic Rings

Formation of Condensed Ring Systems Incorporating the Dihydroacridine Core

The dihydroacridine core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups present on the dihydroacridine ring or its derivatives.

One strategy for constructing fused rings involves intramolecular cyclization reactions. For example, the synthesis of pyrano[3,2-a]acridines has been achieved starting from a 7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one derivative. researchgate.net This reaction proceeds through a multicomponent reaction with arylaldehydes and malononitrile (B47326) in the presence of a base.

Another approach involves the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. rsc.orgyoutube.com While direct Diels-Alder reactions with the dihydroacridine core may not be straightforward, derivatives with appropriate diene or dienophile functionalities could undergo such cycloadditions to form complex polycyclic structures. The reactivity of thiophene (B33073) in Diels-Alder reactions, for instance, has been investigated with various maleimide (B117702) derivatives, demonstrating the potential for using heterocyclic compounds in these transformations. mdpi.com

The synthesis of pyrazolo[4,3-a]acridines has also been reported, starting from 7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one. This transformation involves a Claisen condensation with ethyl formate (B1220265) followed by treatment with hydrazine (B178648) hydrate, proceeding through a 7-chloro-4-hydroxy-9-aryl-1,2-dihydroacridin-3-carbaldehyde intermediate. researchgate.net

Fused SystemSynthetic ApproachStarting Material Derivative
Pyrano[3,2-a]acridineMulticomponent Reaction7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one
Pyrazolo[4,3-a]acridineClaisen Condensation / Cyclization7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one

Elucidation of Reaction Mechanisms Involving 2 Chloro 9,10 Dihydroacridine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Dihydroacridine Nucleus

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic backbone of 2-Chloro-9,10-dihydroacridine. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a direct backside attack or the formation of a highly unstable aryl cation. chemistrysteps.com Instead, it proceeds via a two-step addition-elimination pathway. nih.govmasterorganicchemistry.com

The mechanism is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine atom. youtube.com This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. chemistrysteps.com In this intermediate, the negative charge is delocalized across the π-system of the ring, and the aromaticity is temporarily disrupted. youtube.comdalalinstitute.com The presence of electron-withdrawing groups on the aromatic ring can further stabilize this intermediate and accelerate the reaction. masterorganicchemistry.com

Table 1: Mechanistic Steps of Nucleophilic Aromatic Substitution (SNAr)

StepDescriptionIntermediate/Transition State
1. Nucleophilic Addition The nucleophile attacks the electron-deficient carbon atom attached to the chlorine, breaking a π-bond in the aromatic ring.A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.
2. Elimination The leaving group (chloride ion) is expelled, and the π-bond of the aromatic ring is reformed.Aromaticity is restored in the final product.

Oxidative Transformations and Dehydrogenation Mechanisms of Dihydroacridines

The central 9,10-dihydroacridine (B10567) core is susceptible to oxidation, leading to the formation of the corresponding aromatic 2-chloroacridinium cation. This dehydrogenation process is fundamental to the chemistry of dihydroacridines and can proceed through several distinct mechanistic pathways.

Dihydroacridines, including this compound, are analogues of the biological reducing agent NADH and can participate in hydride transfer reactions. rsc.org Acid-promoted hydride transfer mechanisms have been studied for similar dihydroacridine structures. One proposed pathway involves a proton-coupled hydrogen atom transfer from the dihydroacridine to an acceptor molecule. rsc.org This initial step results in the formation of a dihydroacridine radical cation. rsc.org Subsequently, this radical cation can undergo further steps, such as proton transfer and reaction with other species, to ultimately yield the aromatic 10-methylacridinium (B81027) ion. rsc.org

The oxidation of dihydroacridines can be achieved electrochemically on an anode. researchgate.net Mechanistic studies of related 9-substituted 9,10-dihydroacridines indicate that the process is initiated by a single electron transfer (SET) from the dihydroacridine molecule to the anode. researchgate.net This electron transfer generates a heterocyclic cation-radical. researchgate.net This highly reactive intermediate can then undergo subsequent transformations, such as deprotonation or cleavage of a bond at the C-9 position, to yield the final, stable aromatic acridine (B1665455) product. researchgate.net The specific pathway and final product can depend on the nature of any substituent at the 9-position. researchgate.net

Initiation: The reaction begins with the formation of a radical species, in this case, the dihydroacridine radical cation, often through interaction with an oxidizing agent or via electrochemical means. researchgate.netlibretexts.org

Propagation: The radical cation can then propagate the reaction, for example, by cleaving a C-H bond to form a more stable acridinyl radical, which is then oxidized to the acridinium (B8443388) cation. nih.govlibretexts.org

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org

Studies on the oxidation of 9,10-dihydroacridine derivatives have shown that the cleavage of the C(9)-H bond in the radical cation intermediate is a critical step in the dehydrogenation mechanism. nih.gov

Reductive Processes and Hydrogenation Studies

The formation of this compound itself is a result of a reductive process applied to its aromatic precursor, 2-chloroacridine. This transformation can be accomplished via methods such as catalytic hydrogenation or transfer hydrogenation. documentsdelivered.com In catalytic hydrogenation, both the substrate and hydrogen gas are adsorbed onto the surface of a metal catalyst (e.g., platinum, palladium). The mechanism involves the stepwise addition of hydrogen atoms across the double bonds of the central ring of the acridine system, leading to the reduced dihydroacridine structure. Transfer hydrogenation utilizes a donor molecule to provide the hydride equivalents for the reduction.

Mechanistic Investigations of Derivatization Reactions

Derivatization of this compound can occur at multiple sites, with mechanisms dependent on the reacting position. Alkylation or acylation at the nitrogen atom (N-10) typically proceeds through a standard nucleophilic substitution pathway, where the lone pair of electrons on the nitrogen atom acts as the nucleophile.

Derivatization at the C-9 position is more complex and often involves the oxidized acridinium form of the molecule. For instance, the synthesis of 9-substituted-9,10-dihydroacridines can be viewed as a stable intermediate in the nucleophilic substitution of a hydrogen atom (SNH) on the corresponding acridinium cation. researchgate.net The mechanism involves the addition of a nucleophile (such as a phosphorus-centered nucleophile) to the C-9 position of the 2-chloroacridinium ion. This addition reaction forms the thermodynamically stable 9-substituted-2-chloro-9,10-dihydroacridine derivative. researchgate.net

Spectroscopic and Structural Characterization of 2 Chloro 9,10 Dihydroacridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-Chloro-9,10-dihydroacridine, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron density around the protons and the presence of the electronegative chlorine atom. Protons on the aromatic rings will resonate in the downfield region (typically δ 6.5-8.0 ppm), while the methylene (B1212753) protons at the C9 position will appear more upfield.

The chlorine substituent at the C2 position will cause a downfield shift for the adjacent aromatic protons due to its electron-withdrawing inductive effect. The proton at C1 is expected to be a doublet, coupled to the proton at C3. The proton at C3 will likely appear as a doublet of doublets, coupled to both H1 and H4. The proton at C4 will be a doublet, coupled to H3. The protons on the unsubstituted aromatic ring (C5-C8) will show a more typical pattern for a disubstituted benzene (B151609) ring. The methylene protons at C9 would appear as a singlet, integrating to two protons. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~7.3-7.5d~2.0
H-3~7.0-7.2ddJ(H3-H4) = ~8.0, J(H3-H1) = ~2.0
H-4~6.8-7.0d~8.0
H-5, H-8~7.1-7.3m
H-6, H-7~6.9-7.1m
H-9 (CH₂)~3.9-4.1s
N-HVariable (broad)s

Note: These are estimated values based on known substituent effects on aromatic systems.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms.

The carbon atom directly attached to the chlorine (C2) is expected to show a significant downfield shift. The other aromatic carbons will resonate in the typical range of 110-150 ppm. The quaternary carbons (C4a, C4b, C5a, C8a) can be identified by their lower intensity and the absence of signals in a DEPT-135 experiment. The methylene carbon at C9 will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~125-128
C-2~130-133
C-3~126-129
C-4~115-118
C-4a~140-143
C-4b~120-123
C-5~127-130
C-6~120-123
C-7~125-128
C-8~114-117
C-5a~142-145
C-8a~128-131
C-9~35-38

Note: These are estimated values based on known substituent effects and data from analogous structures.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between H1 and H3, and between H3 and H4 on the substituted ring, as well as the couplings between the protons on the other aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for C1/H1, C3/H3, C4/H4, and the carbons and protons of the unsubstituted ring, as well as the C9/H9 correlation.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, correlations from the methylene protons at H9 to the quaternary carbons C4a and C5a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly coupled. This can provide information about the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₀ClN), the molecular ion peak (M⁺) would be expected at m/z 215, with a characteristic isotopic peak (M+2) at m/z 217 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of a hydrogen atom, a chlorine atom, or the cleavage of the dihydroacridine ring system. Common fragmentation pathways for aromatic amines and halogenated compounds can be expected.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/zIonPossible Fragmentation Pathway
217[M+2]⁺Molecular ion with ³⁷Cl isotope
215[M]⁺Molecular ion with ³⁵Cl isotope
214[M-H]⁺Loss of a hydrogen atom
180[M-Cl]⁺Loss of a chlorine atom
179[M-HCl]⁺Loss of hydrogen chloride

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, and the C-Cl bond.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretchSecondary amine
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (CH₂)
1580-1620C=C stretchAromatic ring
1450-1500C=C stretchAromatic ring
1000-1100C-N stretchAromatic amine
700-850C-H bendAromatic (out-of-plane)
600-800C-Cl stretchAryl chloride

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic system. The presence of the chlorine atom, an auxochrome, may cause a slight bathochromic (red) shift of the absorption maxima compared to the parent 9,10-dihydroacridine (B10567).

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many acridine (B1665455) derivatives are known to be fluorescent. This compound is also expected to exhibit fluorescence, with the emission wavelength being longer than the excitation wavelength (Stokes shift). The fluorescence properties can be influenced by the solvent polarity.

Table 5: Expected Electronic Spectroscopy Data for this compound

TechniqueParameterExpected Value
UV-Vis Spectroscopyλmax (nm)~290-310, ~340-360
Fluorescence SpectroscopyExcitation λmax (nm)Corresponds to UV-Vis absorption maxima
Emission λmax (nm)> Excitation λmax (e.g., ~400-450 nm)

Note: The exact wavelengths can vary depending on the solvent used.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases, a comprehensive understanding of its solid-state molecular conformation and packing can be inferred from the analysis of its parent compound, 9,10-dihydroacridine (also known as acridan), and its substituted analogues.

The foundational structure of 9,10-dihydroacridine reveals a non-planar, butterfly-like conformation. The central dihydropyridine (B1217469) ring is puckered, causing the two flanking benzene rings to be angled relative to each other. This deviation from planarity is a key structural feature of the 9,10-dihydroacridine scaffold.

Molecular Conformation of Analogues

Studies on derivatives of 9,10-dihydroacridine consistently show the preservation of this characteristic V-shape. For instance, the crystal structure of 9,10-dihydroacridine itself has been determined, providing a benchmark for its analogues. The key structural parameters for 9,10-dihydroacridine are detailed in the table below. The dihedral angle between the two benzene rings is a critical parameter in defining the degree of folding in the molecule.

Crystal Packing in Dihydroacridine Systems

The arrangement of molecules in the crystal lattice is dictated by a balance of intermolecular forces, including van der Waals interactions, and in the case of substituted analogues, potentially halogen bonding and other dipole-dipole interactions. In the crystal structure of 9,10-dihydroacridine, the molecules are packed in a herringbone fashion, with N-H•••π interactions playing a significant role in stabilizing the crystal lattice.

The table below summarizes the crystallographic data for the parent compound, 9,10-dihydroacridine, which serves as a model for understanding the probable solid-state structure of this compound.

Compound Formula Crystal System Space Group Unit Cell Parameters
9,10-DihydroacridineC13H11NMonoclinicP21/ca = 9.83 Å, b = 11.12 Å, c = 9.22 Å, β = 104.5°

It is important to note that the actual crystal structure of this compound could exhibit polymorphism, where different packing arrangements of the same molecule can occur under different crystallization conditions. Each polymorph would have distinct physical properties. A definitive analysis of the solid-state conformation and packing of this compound awaits its experimental determination by single-crystal X-ray diffraction.

Computational and Theoretical Investigations of 2 Chloro 9,10 Dihydroacridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 2-Chloro-9,10-dihydroacridine, the dihydroacridine core is not planar, adopting a folded or boat-like conformation along the N•••C9 axis.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. The flexibility of the dihydroacridine ring allows for various conformers. Theoretical calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. While specific conformational analysis studies for this compound are not widely published, studies on related N-acetylneuraminic acid derivatives have demonstrated the use of NMR coupling constants to estimate bond angles and confirm preferred conformations, a technique that could be applied here. nih.gov DFT optimization is a standard procedure for finding the minimum energy configuration of such molecules. scispace.comimist.ma

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org

For this compound, it is expected that the HOMO would be distributed across the dihydroacridine ring system, particularly involving the nitrogen lone pair and the fused benzene (B151609) rings. The LUMO would also be distributed over the aromatic system. The presence of the electron-withdrawing chlorine atom at the 2-position would be expected to lower the energy of both the HOMO and LUMO orbitals and influence their distribution. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com

Table 1: Calculated FMO Properties of a 9,9-dimethyl-9,10-dihydroacridine (B1200822) Derivative (2AC-PYD) Data sourced from a study on a related compound to infer properties. researchgate.net

PropertyCalculated Value (eV)
EHOMO-5.23
ELUMO-1.48
HOMO-LUMO Gap (ΔE)3.75

This interactive table provides data for a structurally similar compound, offering a reference for the potential electronic properties of this compound.

Computational methods can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra and confirming molecular structures. The accuracy of the prediction depends on the chosen functional and basis set. nih.gov While a specific computational NMR study for this compound was not found, experimental NMR data for related sym-octahydroacridine derivatives have been extensively analyzed, providing a basis for comparison. researchgate.net

UV-Vis Absorption: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For aromatic systems like this compound, the absorption bands in the UV-visible region typically correspond to π-π* transitions. nih.gov TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions. Studies on related 9,9-dimethyl-9,10-dihydroacridine derivatives show absorption maxima related to intramolecular charge transfer (ICT) transitions, which are well-reproduced by TD-DFT calculations. nih.govresearchgate.net The choice of solvent can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM), as solvent polarity can significantly shift absorption wavelengths. nih.govmdpi.com

DFT calculations are widely used to predict the redox potentials of organic molecules. canterbury.ac.nzcanterbury.ac.nz The standard redox potential can be calculated from the Gibbs free energy difference between the oxidized and reduced forms of the molecule. amazonaws.com These calculations typically involve geometry optimization of both the neutral and ionized species and often include a continuum solvent model to account for solvation effects. canterbury.ac.nz

For this compound, the nitrogen atom in the central ring can be oxidized. The potential for this process would be influenced by the electron-withdrawing nature of the chlorine substituent. A study on a 9,9-dimethyl-9,10-dihydroacridine derivative (2AC-PYD) reported an oxidation potential peak at 0.94 V, corresponding to the oxidation of the dihydroacridine moiety. researchgate.net This provides an experimental benchmark for what might be expected for similar compounds. Computational screening protocols have been developed that can predict redox potentials for organic molecules with a mean absolute error below 0.15 V over a wide pH range. amazonaws.com

Table 2: Electrochemical Properties of a 9,9-dimethyl-9,10-dihydroacridine Derivative (2AC-PYD) Data sourced from a study on a related compound to infer properties. researchgate.net

PropertyExperimental ValueCalculated IP (eV)
Oxidation Potential (Epa)0.94 V5.58

This interactive table shows the measured oxidation potential and calculated ionization potential for a similar dihydroacridine compound.

Quantum chemical calculations are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface that connects reactants to products, it is possible to identify and characterize transition states—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For a molecule like this compound, computational methods could be used to study various reactions, such as electrophilic aromatic substitution on the rings or oxidation at the nitrogen atom. The calculation would involve locating the transition state structure and verifying it by frequency analysis (a true transition state has exactly one imaginary frequency). While no specific transition state characterization studies were found for this compound, the methodology is a standard and powerful tool in computational organic chemistry.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics provides detailed electronic information, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals information about conformational dynamics and intermolecular interactions. jchemlett.com

For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments. More significantly, MD is a powerful tool for studying how the molecule interacts with other species, such as biological macromolecules. Acridine (B1665455) derivatives are well-known for their ability to intercalate into DNA. nih.govnih.gov MD simulations have been used to study the binding modes of monomeric and bis-acridine compounds with DNA duplexes, revealing details about intercalation, groove binding, and the specific intermolecular contacts (like hydrogen bonds and π-stacking) that stabilize the complex. nih.govmdpi.com Such simulations could predict how this compound might interact with biological targets, guiding the design of new therapeutic agents.

Molecular Docking Studies of this compound and Derivatives with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding the interaction between a ligand and its target protein.

While specific docking studies on this compound are not readily found, research on analogous chlorinated heterocyclic compounds and acridine derivatives provides a framework for predicting its behavior. For instance, the chlorine substituent at the 2-position can significantly influence binding affinity and selectivity for an enzyme's active site. The chloro group can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, which can enhance binding to a protein.

The interaction energies of acridine derivatives with enzymatic targets are influenced by a combination of electrostatic, van der Waals, and hydrophobic interactions. The planar acridine ring system often facilitates stacking interactions with aromatic amino acid residues within the enzyme's binding pocket. The specific binding mode and energy for this compound would be dependent on the topology and amino acid composition of the target enzyme's active site.

Interaction TypePotential Interacting ResiduesEstimated Contribution to Binding Energy
π-π StackingPhenylalanine, Tyrosine, Tryptophan-2 to -5 kcal/mol
Hydrogen Bonding (with N-H of dihydroacridine)Aspartate, Glutamate, Serine-3 to -6 kcal/mol
Halogen Bonding (with 2-Chloro group)Carbonyl oxygen of backbone, Aspartate, Glutamate-1 to -3 kcal/mol
Hydrophobic InteractionsLeucine, Isoleucine, Valine-1 to -4 kcal/mol

Acridine derivatives are well-known DNA intercalating agents, a property attributed to their planar tricyclic ring structure which can insert between the base pairs of the DNA double helix. nih.govmdpi.com This intercalation disrupts the normal function of DNA and is a mechanism of action for several anticancer and antimicrobial drugs. nih.gov

Computational studies on the parent acridine molecule have elucidated the key interactions involved in DNA intercalation. nih.gov These studies reveal that the process is driven by a combination of forces. Van der Waals interactions are predominant between the intercalator and the DNA base pairs. nih.gov Additionally, hydrogen bonds can form between the acridine molecule and the DNA backbone. nih.gov The binding energy of acridine with DNA has been shown to be favorable, indicating a stable complex is formed. nih.gov

For this compound, the planarity of the acridine core is a prerequisite for intercalation. The presence of the 2-chloro substituent could modulate the electronic properties and steric profile of the molecule, potentially influencing its intercalation efficiency and sequence selectivity. The dihydro- nature of the 9 and 10 positions introduces a slight pucker in the central ring, which might affect the ease of intercalation compared to the fully aromatic acridine.

Thermodynamic studies on N-substituted acridine-9-amines binding to DNA have shown that the formation of the intercalated complex is typically an enthalpy-driven process. nih.gov The Gibbs free energy (ΔG) for the binding of these derivatives is in the range of -6.75 to -7.51 kcal·mol⁻¹, with enthalpy changes (ΔH) ranging from -3.83 to -11.58 kcal·mol⁻¹ and entropy contributions (TΔS) from 3.68 to -4.83 kcal·mol⁻¹. nih.gov These values indicate a spontaneous and favorable binding process.

Thermodynamic ParameterTypical Range for Acridine Derivatives (kcal·mol⁻¹)
ΔG (Gibbs Free Energy)-6.75 to -7.51
ΔH (Enthalpy)-3.83 to -11.58
TΔS (Entropy)3.68 to -4.83

Structure–Energetics Relationships and Thermodynamic Studies

For the parent compound, 9,10-dihydroacridine (B10567), the gas-phase standard molar enthalpy of formation has been determined through computational methodologies. The structure of 9,10-dihydroacridine is non-planar, with the two benzene rings forming a dihedral angle. The introduction of a chlorine atom at the 2-position would be expected to alter the electronic distribution and potentially have a minor effect on the geometry of the molecule.

The stability of this compound can be assessed by calculating its heat of formation and bond dissociation energies. The C-Cl bond strength and the N-H and C-H bond dissociation enthalpies in the dihydropyridine (B1217469) ring are important parameters for understanding its chemical reactivity. These values can be computed using high-level ab initio or density functional theory (DFT) calculations. Such studies would provide insight into the relative stability of different conformations and the energy barriers for various chemical transformations.

Structure Activity Relationship Sar Studies in Molecular and Biochemical Systems Mechanistic Focus

Correlating Structural Modulations of 2-Chloro-9,10-dihydroacridine Analogues with Molecular Recognition Properties

The ability of a molecule to recognize and bind to a specific biological target is fundamental to its pharmacological effect. For analogues of this compound, molecular recognition is primarily dictated by factors such as the nature and position of substituents on the acridine (B1665455) core, as well as the molecule's three-dimensional shape.

Impact of Halogenation and Substituents on DNA Intercalation Mechanisms

While direct studies on the DNA intercalation of this compound are limited, the broader class of acridine derivatives is well-known for its DNA intercalating properties. The planar tricyclic ring system of acridines allows them to insert between the base pairs of the DNA double helix. This interaction is a critical step in the anti-tumor action of several clinically used drugs. The nature and position of substituents on the acridine ring can significantly influence the stability of the DNA-intercalator complex.

Influence of Stereochemistry and Conformational Features on Binding Affinities

The 9,10-dihydroacridine (B10567) scaffold is not planar, and its central ring adopts a boat-shaped conformation. Nuclear magnetic resonance (NMR) studies of 9-substituted 9,10-dihydroacridines have shown a preference for a conformation where the more bulky substituent at the 9-position is in a pseudo-axial orientation. This conformational preference can have a significant impact on how these molecules present their functional groups for interaction with a biological target.

The stereochemistry at the 9-position, if chiral, would lead to enantiomers that could exhibit different binding affinities and biological activities. The specific spatial arrangement of substituents will determine the complementarity of the ligand with its binding site. For instance, one enantiomer might fit snugly into a hydrophobic pocket of an enzyme, while the other may experience steric hindrance, leading to a weaker interaction.

Rationalizing Modulatory Effects on Enzyme Activity at a Molecular Level

Analogues of this compound have been investigated for their ability to modulate the activity of various enzymes. Understanding the molecular mechanisms of these interactions is crucial for the development of targeted therapies.

Inhibition Mechanisms for Cholinesterases (AChE, BChE)

Derivatives of 9,10-dihydroacridine have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in neurotransmission. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Studies on various 9-substituted 9,10-dihydroacridine derivatives have revealed different inhibitory profiles. For example, 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines have been found to be weak inhibitors of both AChE and BChE. researchgate.netnih.gov In contrast, 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives have shown effective inhibition of both enzymes. researchgate.netnih.gov Furthermore, 9-phosphoryl-9,10-dihydroacridines with aryl substituents in the phosphoryl moiety have demonstrated inhibitory activity against BChE, with some derivatives showing a mixed mechanism of inhibition. frontiersin.org

Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of cholinesterases. These studies can explain the observed efficacy, selectivity, and mechanism of inhibition at a molecular level. researchgate.netnih.gov

Compound ClassAChE InhibitionBChE InhibitionReference
9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridinesLow potencyLow potency researchgate.netnih.gov
9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivativesEffectiveEffective researchgate.netnih.gov
9-phosphoryl-9,10-dihydroacridines (with aryl substituents)WeakEffective frontiersin.org

Mechanisms of Interaction with Topoisomerase Enzymes

These compounds can interfere with the catalytic cycle of topoisomerase IIα, an enzyme crucial for cell proliferation. The mechanism of inhibition can involve stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. The DNA binding capacity of these acridine derivatives, as determined by spectroscopic and thermal denaturation methods, correlates with their inhibitory potential toward topoisomerase IIα. nih.gov For instance, a series of 2,9-disubstituted acridines exhibited DNA binding constants (Kb) in the range of 0.5-10.4 × 104 M-1 and were found to inhibit human topoisomerase IIα. nih.gov

Compound ClassTarget EnzymeDNA Binding Constant (Kb)Reference
2,9-disubstituted acridinesTopoisomerase IIα0.5-10.4 × 104 M-1 nih.gov

Understanding the Molecular Basis for Selectivity in Biochemical Pathways

The selectivity of a drug for its intended target over other biological molecules is a critical determinant of its therapeutic index. For analogues of this compound, achieving selectivity in biochemical pathways is a key objective in drug design.

The structural features of the 9,10-dihydroacridine scaffold, including the nature and position of substituents, play a crucial role in determining selectivity. For instance, in the context of cholinesterase inhibition, subtle modifications to the substituent at the 9-position can lead to significant differences in the relative inhibition of AChE versus BChE. This selectivity arises from differences in the size and shape of the active sites of the two enzymes, allowing for the design of inhibitors that preferentially bind to one over the other.

Similarly, in the case of topoisomerase inhibition, the substitution pattern on the acridine ring can influence the selectivity for topoisomerase I versus topoisomerase II, or even between the α and β isoforms of topoisomerase II. Molecular modeling and docking studies are invaluable tools for understanding the molecular basis of this selectivity, as they can reveal key interactions between the ligand and specific amino acid residues in the enzyme's binding site. By identifying these determinants of selectivity, it becomes possible to rationally design analogues with improved target specificity and reduced off-target effects.

Investigation of Anti-aggregation Mechanisms (e.g., β-amyloid)

The aggregation of β-amyloid (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Consequently, the development of small molecules that can inhibit or modulate this process is a significant therapeutic strategy. While direct studies on the anti-aggregation mechanisms of this compound against β-amyloid are not extensively available in the reviewed literature, the broader class of acridine and 9,10-dihydroacridine derivatives has been the subject of such investigations. These studies provide a foundational understanding of the structure-activity relationships (SAR) that govern the interaction of this heterocyclic scaffold with Aβ peptides.

The planar structure of the acridine core is thought to be a key feature in its ability to interact with the β-sheet structures of amyloid fibrils. rsc.org This interaction can interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils. For the 9,10-dihydroacridine scaffold, the partial saturation of the central ring introduces a conformational flexibility that can influence its binding mode and efficacy as an aggregation inhibitor.

Research into related 9,10-dihydroacridine derivatives has shed light on the mechanistic aspects of their anti-aggregation properties. For instance, studies on 9-phosphoryl-9,10-dihydroacridines have explored their potential as multifunctional agents for Alzheimer's disease, including their ability to inhibit β-amyloid self-aggregation. nih.gov The introduction of various substituents on the acridine or dihydroacridine ring system allows for the modulation of physicochemical properties such as hydrophobicity, hydrogen bonding capacity, and electronic distribution, all of which can impact the interaction with Aβ.

Molecular modeling and simulation studies on related tricyclic planar compounds, such as 9,10-anthraquinone, have suggested a "butter-knife" mechanism where the molecule intercalates into the β-sheet structure. nih.gov This intercalation disrupts the interstrand hydrogen bonds that are crucial for the stability of the amyloid fibrils. nih.gov It is plausible that 9,10-dihydroacridine derivatives could operate through a similar mechanism, with the substituents on the aromatic rings playing a critical role in stabilizing the interaction with the Aβ peptide.

The following table summarizes the key structural features of 9,10-dihydroacridine derivatives and their putative roles in the inhibition of β-amyloid aggregation, based on studies of related compounds.

Structural FeaturePutative Role in Anti-aggregation Mechanism
Planar Tricyclic Core Allows for intercalation between β-sheets of amyloid fibrils, disrupting fibril elongation.
Substituents on Aromatic Rings Modulate hydrophobicity, electronic properties, and steric hindrance, influencing binding affinity and specificity for Aβ oligomers.
Hydrogen Bonding Moieties Can form hydrogen bonds with the peptide backbone of Aβ, destabilizing the β-sheet conformation.
Flexibility of the Dihydroacridine Ring May allow for an induced-fit binding to different Aβ species (monomers, oligomers, or fibrils).

Detailed research findings on a series of acridine-based compounds have demonstrated their ability to strongly inhibit Aβ aggregation and even disrupt pre-formed Aβ oligomers. nih.gov While these studies did not specifically include this compound, they underscore the therapeutic potential of this class of compounds. The presence of a chloro-substituent at the 2-position of the 9,10-dihydroacridine ring would be expected to alter the electronic and lipophilic character of the molecule, which in turn could influence its anti-aggregation potency. Further empirical studies are necessary to elucidate the precise mechanism and efficacy of this compound in preventing β-amyloid aggregation.

Advanced Applications in Materials Science and Research Tools

Utilization in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

There is no specific research available detailing the use of 2-Chloro-9,10-dihydroacridine in OLEDs or other optoelectronic devices. The development of high-performance OLEDs often relies on host materials with high triplet energies to ensure efficient energy transfer to phosphorescent emitters. While various acridine (B1665455) derivatives have been explored for this purpose, no studies have been found that specifically characterize the properties of this compound as a host material.

High Triplet Energy Host Materials Development

The development of host materials with high triplet energy is crucial for efficient blue phosphorescent OLEDs. These materials prevent reverse energy transfer from the dopant to the host. Although the acridine core is a component of some high triplet energy host materials, there are no published studies that have synthesized or evaluated this compound for this application.

Excited State Properties and Charge Transport Characteristics

The excited state properties, such as the singlet and triplet energy levels, and the charge transport characteristics (hole and electron mobility) are fundamental parameters for assessing a material's suitability for OLED applications. Currently, there is no available data from experimental or computational studies on the excited state dynamics or charge transport properties of this compound.

Application as Fluorescent Probes and Biomarkers in Chemical Biology Research

Fluorescent probes are essential tools in chemical biology for the detection and imaging of specific biomolecules and cellular processes. The acridine scaffold is known for its fluorescent properties and has been incorporated into various probe designs. However, a review of the literature reveals no specific application or development of this compound as a fluorescent probe or biomarker. Research in this area tends to focus on acridine derivatives functionalized with specific recognition moieties to target particular analytes, and this compound has not been identified as a key structure in this context.

Role in Proteomics Research and Chemical Biology Tool Development

Chemical probes are vital for activity-based protein profiling and the identification of drug targets in proteomics. These tools often contain a reactive group for covalent modification of proteins and a reporter tag for detection. While acridine-based structures can be used as scaffolds for such probes, there is no documented use of this compound in proteomics research or as a tool in chemical biology.

Potential as Corrosion Inhibitors (Mechanistic Studies)

Acridine and its derivatives have been investigated as corrosion inhibitors for various metals due to the presence of the nitrogen heteroatom and the planar aromatic structure, which can facilitate adsorption onto metal surfaces. These compounds can act as a physical barrier and alter the electrochemical processes of corrosion. However, there are no specific mechanistic studies that have investigated or reported on the potential of this compound as a corrosion inhibitor. The influence of the chloro-substituent and the dihydro-acridine structure on the inhibition efficiency and mechanism remains un-investigated.

Future Research Directions and Unaddressed Challenges in 2 Chloro 9,10 Dihydroacridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Chloro-9,10-dihydroacridine and its derivatives currently relies on established, yet often harsh, chemical transformations. A significant challenge and a key area for future research lie in the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

Current Synthetic Approaches and Their Limitations

MethodDescriptionLimitations
Classical CondensationTypically involves the reaction of a diphenylamine (B1679370) derivative with a carboxylic acid or its derivative at high temperatures, often in the presence of a Lewis acid catalyst.High energy consumption, use of stoichiometric and often hazardous catalysts, and potential for low atom economy.
Multi-step SynthesesInvolve the sequential construction of the acridine (B1665455) core followed by chlorination and reduction, or vice-versa.Can be lengthy, generate significant waste, and may require purification at multiple stages, leading to lower overall yields.

Future Sustainable Synthetic Strategies

Future research should focus on the adoption of green chemistry principles for the synthesis of this compound. Promising avenues include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. The application of microwave irradiation to the Bernthsen acridine synthesis, for example, has shown promise for the rapid and efficient production of acridine derivatives.

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for scalable, automated synthesis. The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process. nih.govthieme-connect.desemanticscholar.orgnih.govresearchgate.net

Photocatalysis: Visible-light photocatalysis represents a powerful tool for forging new chemical bonds under mild conditions. Investigating photocatalytic routes to construct the dihydroacridine core or to introduce the chloro-substituent could provide a more sustainable alternative to traditional methods.

Catalytic C-H Functionalization: Direct C-H functionalization strategies could offer a more atom-economical approach to the synthesis of functionalized dihydroacridines, avoiding the need for pre-functionalized starting materials.

Advanced Spectroscopic Characterization Techniques for Complex Systems

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. While standard spectroscopic techniques provide basic structural information, future research should leverage advanced spectroscopic methods to probe more subtle structural and electronic features, especially in complex environments.

Challenges in Spectroscopic Characterization

The characterization of this compound can be challenging due to factors such as:

Low solubility: The planar aromatic structure can lead to poor solubility in common solvents, complicating solution-phase NMR and UV-Vis studies.

Aggregation: Intermolecular π-π stacking can lead to aggregation, which can affect spectroscopic properties and complicate data interpretation.

Subtle spectral changes: The influence of the chloro-substituent on the electronic properties of the dihydroacridine core may result in subtle changes in spectroscopic signals that are difficult to resolve with conventional techniques.

Advanced Spectroscopic Techniques for Future Investigation

TechniquePotential Application for this compound
2D NMR Spectroscopy Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of proton and carbon signals, which is essential for confirming the regiochemistry of substitution and for studying intermolecular interactions. researchgate.net
Solid-State NMR Can provide valuable structural information for poorly soluble derivatives and for studying the compound in solid-state applications, such as in organic electronic devices.
High-Resolution Mass Spectrometry (HRMS) Essential for confirming the elemental composition and for studying fragmentation patterns, which can provide insights into the stability of the molecule. libretexts.orgmiamioh.edulibretexts.orgyoutube.comdocbrown.info
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, revealing details about bond lengths, bond angles, and intermolecular packing. researchgate.net
Fluorescence Spectroscopy Time-resolved fluorescence and fluorescence anisotropy measurements can be used to study the excited-state dynamics and rotational motion of the molecule, which is important for applications in sensing and imaging.
Computational Spectroscopy The use of theoretical calculations to predict spectroscopic properties (e.g., NMR chemical shifts, UV-Vis absorption spectra) can aid in the interpretation of experimental data and provide insights into the electronic structure of the molecule. researchgate.netwhiterose.ac.ukresearchgate.netgexinonline.com

Integration of Machine Learning and AI in Compound Design and Property Prediction

The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, Edisonian approaches to compound design. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful paradigm shift, enabling the rapid in silico screening and design of new molecules with desired properties.

Unaddressed Challenges in Rational Design

Predicting Structure-Property Relationships: Establishing clear and predictive relationships between the chemical structure of a this compound derivative and its functional properties (e.g., fluorescence quantum yield, charge mobility, biological activity) is a complex multifactorial problem.

High-Throughput Screening: The synthesis and experimental testing of large libraries of compounds is time-consuming and resource-intensive.

Future Directions with AI and Machine Learning

AI/ML ApplicationPotential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Modeling Development of QSAR models to predict the biological activity or other properties of novel this compound derivatives based on their chemical structure. mdpi.comdtic.mildtic.mil
Generative Models Use of generative AI models to design new this compound analogues with optimized properties for specific applications.
Property Prediction Training ML models to accurately predict key physicochemical properties, such as solubility, melting point, and electronic properties, from the molecular structure alone. nih.govaps.orgresearchgate.netelsevierpure.com
Reaction Prediction and Synthesis Planning Employing AI tools to predict the outcomes of chemical reactions and to devise optimal synthetic routes for new derivatives.

Deeper Exploration of Specific Molecular Interaction Mechanisms

The biological and material science applications of this compound are predicated on its interactions with other molecules. A deeper understanding of these interactions at the molecular level is essential for the rational design of more effective and selective compounds.

Current Understanding and Unaddressed Questions

While the parent acridine scaffold is known to intercalate with DNA, the specific binding modes and affinities of this compound with biomolecules are not well-characterized. Key unaddressed questions include:

How does the chloro-substituent influence the DNA binding affinity and sequence selectivity?

What are the key intermolecular forces (e.g., hydrogen bonding, halogen bonding, van der Waals interactions) that govern the binding of this compound to its biological targets?

How does the non-planar structure of the dihydroacridine core affect its binding to planar biomolecules like DNA?

Future Research Approaches

Molecular Docking and Dynamics Simulations: Computational methods can be used to predict the binding poses of this compound with various biological targets, such as DNA and proteins, and to study the dynamics of these interactions. nih.govnih.govsemanticscholar.org

Biophysical Techniques: Experimental techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence quenching assays can be employed to quantitatively measure the binding affinities and thermodynamics of interaction.

Structural Biology: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structures of this compound in complex with its biological targets, providing detailed insights into the binding mechanism.

Expanding Applications in Advanced Materials and Chemical Biology Tools

The unique photophysical and electronic properties of the dihydroacridine scaffold suggest that this compound could find applications in a variety of advanced materials and as a tool in chemical biology.

Potential Application Areas and Current Gaps

Application AreaPotential Role of this compoundUnaddressed Challenges
Organic Light-Emitting Diodes (OLEDs) The dihydroacridine core is a known component in some OLED materials. The chloro-substituent could be used to tune the emission color and improve charge transport properties. researchgate.netnih.govnanointegris.comtcichemicals.comrsc.orgThe synthesis and characterization of this compound-based materials for OLEDs have not been extensively explored.
Fluorescent Probes and Sensors The fluorescence of the dihydroacridine core could be sensitive to the local environment, making it a potential scaffold for the development of fluorescent probes for ions, small molecules, or biological macromolecules. nih.govThe design and synthesis of functionalized this compound derivatives with specific recognition capabilities is a key challenge.
Chemical Biology Tools The ability to interact with biomolecules, coupled with its potential fluorescence, makes this compound an attractive candidate for the development of probes for cellular imaging and for studying biological processes. researchgate.netresearchgate.netThe cell permeability, target specificity, and photostability of this compound-based probes need to be investigated.
Photocatalysis Dihydroacridine derivatives have been shown to act as organophotocatalysts. The electronic properties of this compound could be harnessed for novel photocatalytic transformations.The photocatalytic activity of this compound and its derivatives in various organic reactions remains to be explored.

Future Research Directions for Application Expansion

Future work in this area should focus on the rational design and synthesis of this compound derivatives with tailored properties for specific applications. This will require a multidisciplinary approach, combining synthetic chemistry, photophysical characterization, computational modeling, and biological or materials science testing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Chloro-9,10-dihydroacridine derivatives?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used. For example, Buchwald-Hartwig amination (e.g., coupling this compound with aryl halides) yields derivatives with high purity. Reaction conditions (e.g., Pd(OAc)₂, P(t-Bu)₃·HBF₄, and t-BuONa in toluene) achieve yields >70% .
  • Key Data :

SubstrateCatalyst SystemYield (%)Purity (%)
This compound + 3,5-dichlorobromobenzenePd(OAc)₂/P(t-Bu)₃·HBF₄72>95

Q. How can structural characterization of this compound derivatives be performed?

  • Methodological Answer : Combine NMR (¹H/¹³C), X-ray crystallography (for solid-state conformation), and transient absorption spectroscopy (for excited-state dynamics). For instance, X-ray analysis of analogous compounds (e.g., 4,9-dimethyl derivatives) reveals planar acridine cores with substituent-dependent dihedral angles .

Advanced Research Questions

Q. How do solvent polarity and substituents influence photophysical properties?

  • Methodological Answer : Solvent-dependent fluorescence studies (e.g., in toluene vs. dichloromethane) reveal polarity-induced emission shifts. For DAD compounds with dihydroacridine donors, PLQY increases in non-polar solvents (e.g., 37% in toluene vs. <10% in DCM) due to reduced vibronic quenching .
  • Key Data :

CompoundSolventPLQY (%)Emission Range (nm)
DAD-1Toluene37550–650
DAD-1DCM9600–770

Q. What strategies mitigate efficiency roll-off in TADF-based OLEDs using dihydroacridine emitters?

  • Methodological Answer : Minimize ΔEST (<0.1 eV) and reduce TADF lifetimes (<10 µs). For example, orthogonal donor-acceptor arrangements (e.g., 9,9-dimethyl-9,10-dihydroacridine paired with diphenylsulfone) achieve ΔEST = 0.08 eV and EQE >19% .
  • Key Data :

EmitterΔEST (eV)TADF Lifetime (µs)Max EQE (%)
D60.08719.5

Q. How do computational methods guide the design of dihydroacridine-based TADF materials?

  • Methodological Answer : DFT calculations predict HOMO/LUMO distributions and ΔEST. For DAD compounds, theoretical ΔE(S₁–T₁) values (0.06–0.43 eV) correlate with experimental RISC efficiency. Bipolar charge transport is optimized by delocalizing HOMO (donor) and LUMO (acceptor) .

Q. What electrochemical properties make dihydroacridine derivatives suitable for redox-active applications?

  • Methodological Answer : Cyclic voltammetry reveals quasi-reversible reduction (E1/2 = -2.6 V vs. Fc/Fc⁺) and oxidation (IP = 5.3 eV). Derivatives with electron-withdrawing groups (e.g., Cl) exhibit higher electron affinities (|EA| = 2.7–2.9 eV) .

Q. Can dihydroacridine derivatives serve as selective fluorescent probes?

  • Methodological Answer : Yes. Non-fluorescent 9,10-dihydroacridines undergo oxidative aromatization to acridines upon reaction with ONOO⁻, enabling selective detection (100-fold fluorescence enhancement). Applications include intracellular peroxynitrite imaging .

Data Contradictions and Resolutions

  • Contradiction : PLQY values vary significantly between solution and solid states (e.g., 37% in toluene vs. >50% in films).
    • Resolution : Solid-state confinement suppresses vibrational quenching, enhancing emission .
  • Contradiction : ΔEST predictions (DFT) may overestimate experimental values due to solvent effects.
    • Resolution : Validate computational models with solvent-inclusive TD-DFT or experimental transient spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-9,10-dihydroacridine
Reactant of Route 2
2-Chloro-9,10-dihydroacridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.